molecular formula C22H22N2O5S2 B2458611 N-[2-(benzenesulfonyl)-2-(thiophen-2-yl)ethyl]-N'-[(3-methoxyphenyl)methyl]ethanediamide CAS No. 896335-31-2

N-[2-(benzenesulfonyl)-2-(thiophen-2-yl)ethyl]-N'-[(3-methoxyphenyl)methyl]ethanediamide

Cat. No.: B2458611
CAS No.: 896335-31-2
M. Wt: 458.55
InChI Key: JFGMFZXLSSYFQE-UHFFFAOYSA-N
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Description

N-[2-(benzenesulfonyl)-2-(thiophen-2-yl)ethyl]-N'-[(3-methoxyphenyl)methyl]ethanediamide is a useful research compound. Its molecular formula is C22H22N2O5S2 and its molecular weight is 458.55. The purity is usually 95%.
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Properties

IUPAC Name

N'-[2-(benzenesulfonyl)-2-thiophen-2-ylethyl]-N-[(3-methoxyphenyl)methyl]oxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C22H22N2O5S2/c1-29-17-8-5-7-16(13-17)14-23-21(25)22(26)24-15-20(19-11-6-12-30-19)31(27,28)18-9-3-2-4-10-18/h2-13,20H,14-15H2,1H3,(H,23,25)(H,24,26)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JFGMFZXLSSYFQE-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC=CC(=C1)CNC(=O)C(=O)NCC(C2=CC=CS2)S(=O)(=O)C3=CC=CC=C3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C22H22N2O5S2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

458.6 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Biological Activity

N-[2-(benzenesulfonyl)-2-(thiophen-2-yl)ethyl]-N'-[(3-methoxyphenyl)methyl]ethanediamide, with CAS number 896331-30-9, is a synthetic compound that has garnered attention in medicinal chemistry due to its potential biological activities. This compound features a unique structural arrangement that suggests various applications in pharmacology, particularly in antibacterial and antifungal domains.

Chemical Structure and Properties

The molecular formula of this compound is C22H22N2O4S2C_{22}H_{22}N_{2}O_{4}S_{2}, with a molecular weight of 442.6 g/mol. The presence of multiple functional groups, including a benzenesulfonyl moiety and a thiophene ring, enhances its potential interactions with biological targets.

PropertyValue
Molecular FormulaC22H22N2O4S2
Molecular Weight442.6 g/mol
CAS Number896331-30-9

The mechanism of action for this compound likely involves interactions with specific enzymes or receptors within biological systems. The methoxyphenethyl group may facilitate binding to aromatic residues in proteins, while the thiophen-2-yl group can enhance lipophilicity and membrane permeability, potentially leading to increased bioavailability and efficacy.

Biological Activity

Research indicates that compounds similar to this compound exhibit significant antibacterial and antifungal properties. For instance, sulfonamide derivatives are known for their broad-spectrum antimicrobial activities.

Antimicrobial Activity

A study evaluating the antimicrobial efficacy of structurally related compounds found that modifications in the sulfonamide structure can significantly enhance biological activity. This suggests that this compound could be a candidate for further pharmacological evaluation.

Case Studies

  • Antibacterial Activity : In vitro studies demonstrated that related sulfonamide compounds exhibited significant activity against Gram-positive and Gram-negative bacteria. The introduction of specific substituents on the sulfonamide core was shown to improve binding affinity to bacterial enzymes involved in folate synthesis.
  • Antifungal Activity : Research has indicated that compounds with similar structures have demonstrated effectiveness against various fungal strains, including Candida species. The mechanism is believed to involve disruption of fungal cell wall synthesis.

Research Findings

Recent studies have focused on the pharmacokinetics and pharmacodynamics of sulfonamide derivatives:

  • Pharmacokinetics : Investigations into absorption, distribution, metabolism, and excretion (ADME) profiles suggest that modifications to the compound's structure can enhance its bioavailability.
  • Pharmacodynamics : Studies assessing the interaction with target enzymes provide insight into the compound's efficacy and potential side effects.

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